1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
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Overview
Description
The compound “({1-[(2-chlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine” is a complex organic molecule that features an indole core, a chlorophenyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({1-[(2-chlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine” typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction, where the indole derivative is reacted with an oxolane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced chlorophenyl derivatives.
Substitution: Substituted oxolane derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology
In biological research, the compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets .
Medicine
The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, in biological systems. The indole core is known to interact with various receptors, while the chlorophenyl group can enhance binding affinity and specificity . The oxolane ring can modulate the compound’s pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide: A compound with a similar chlorophenyl group.
Oxolane derivatives: Compounds with a similar oxolane ring.
Uniqueness
The uniqueness of “({1-[(2-chlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine” lies in its combination of an indole core, a chlorophenyl group, and an oxolane ring, which together confer unique chemical and biological properties .
Properties
Molecular Formula |
C21H23ClN2O |
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Molecular Weight |
354.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C21H23ClN2O/c22-20-9-3-1-6-16(20)14-24-15-17(19-8-2-4-10-21(19)24)12-23-13-18-7-5-11-25-18/h1-4,6,8-10,15,18,23H,5,7,11-14H2 |
InChI Key |
BXGBSOJSHQQDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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